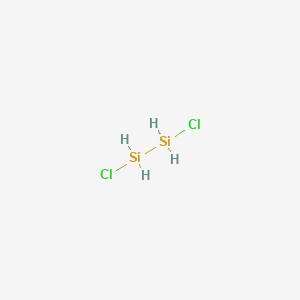

1,2-Dichlorodisilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

Cl2H4Si2 |

|---|---|

Molecular Weight |

131.1 g/mol |

IUPAC Name |

chloro(chlorosilyl)silane |

InChI |

InChI=1S/Cl2H4Si2/c1-3-4-2/h3-4H2 |

InChI Key |

COUMSRIIJWJSSY-UHFFFAOYSA-N |

Canonical SMILES |

[SiH2]([SiH2]Cl)Cl |

Pictograms |

Flammable; Corrosive; Acute Toxic |

Synonyms |

1,2-dichlorodisilane |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,2-Dichlorodisilane

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis, properties, and reactivity of 1,2-dichlorodisilane (ClH₂SiSiH₂Cl), a key intermediate in organosilicon chemistry. The information is curated for professionals in research and development who require detailed, technical information for their work.

Introduction

This compound is a halogenated disilane that serves as a valuable precursor for the synthesis of various functionalized disilanes and polysilanes. Its reactivity, stemming from the Si-Cl and Si-H bonds, allows for a range of chemical transformations, making it a versatile building block in materials science and chemical synthesis. This document outlines the primary methods for its preparation and summarizes its key physical and spectroscopic properties.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the electrophilic cleavage of aryldisilanes being a particularly effective and high-yield method.

Electrophilic Cleavage of Aryl-Substituted Disilanes

A highly efficient method for the synthesis of this compound involves the reaction of 1,2-di(1-naphthyl)disilane with liquid hydrogen chloride. This reaction proceeds in quantitative yield, offering a clean and straightforward route to the desired product.[1]

Experimental Protocol: Synthesis of this compound from 1,2-di(1-naphthyl)disilane

-

Materials:

-

1,2-di(1-naphthyl)disilane

-

Liquid Hydrogen Chloride (large excess)

-

-

Apparatus:

-

Thick-walled glass tube

-

Vacuum line

-

-

Procedure:

-

Place 5.0 g of 1,2-di(1-naphthyl)disilane into a thick-walled glass tube.

-

Condense a large excess of liquid hydrogen chloride into the tube at a low temperature.

-

Carefully seal the glass tube.

-

Maintain the reaction mixture at -70 °C for five hours.

-

After the reaction is complete, connect the glass tube to a vacuum line.

-

Carefully remove the unreacted hydrogen chloride by evaporation under vacuum.

-

Separate the this compound from the naphthalene byproduct by fractional condensation. The product is obtained as a colorless liquid.

-

-

Yield: Quantitative.

The following diagram illustrates the workflow for this synthesis:

Other Synthetic Routes

While the electrophilic cleavage method is highly effective, other approaches to the synthesis of this compound and its derivatives have been explored. These include:

-

Reductive Coupling: This method involves the formation of a Si-Si bond through the reduction of silane precursors. An example is the Wurtz-type coupling of chlorodimethylsilane to form 1,1,2,2-tetramethyl-1,2-dichlorodisilane.

-

Catalytic Cracking: Aluminum trichloride (AlCl₃) can be used to catalyze the cracking of certain silane precursors to yield this compound. However, this method can lead to rapid H/Cl exchange reactions and Si-Si bond cleavage, resulting in decomposition of the product.[2]

The following diagram illustrates the general synthetic pathways to this compound:

Physical and Chemical Properties

This compound is a colorless liquid at room temperature. It is stable for weeks when stored in the absence of catalysts. However, in the presence of trace amounts of catalysts such as aluminum trichloride, it undergoes rapid H/Cl exchange and Si-Si bond cleavage.[2]

In the liquid state, this compound exists as a mixture of gauche and anti rotamers, which has been confirmed by infrared and Raman spectroscopy.[2]

Due to a lack of readily available public data for the physical properties of the parent this compound (ClH₂SiSiH₂Cl), the properties of the closely related 1,2-dichlorotetramethyldisilane are presented below for reference.

| Property | Value (for 1,2-dichlorotetramethyldisilane) |

| Molecular Formula | C₄H₁₂Cl₂Si₂ |

| Molecular Weight | 187.21 g/mol |

| Appearance | Colorless clear liquid |

| Density | 1.01 g/mL |

| Boiling Point | 148 °C |

| Refractive Index (n20D) | 1.45 |

Spectroscopic Properties

The spectroscopic characterization of this compound is crucial for its identification and for understanding its chemical structure. While specific numerical data for the parent compound is not widely available in public sources, it is known to have been characterized by ²⁹Si NMR, IR, and Raman spectroscopy.[2]

²⁹Si NMR Spectroscopy

²⁹Si NMR spectroscopy is a powerful tool for characterizing organosilicon compounds. The chemical shifts and coupling constants are sensitive to the electronic environment of the silicon atoms. For chlorodisilanes, the ²⁹Si chemical shifts and J(²⁹Si,¹H) coupling constants have been reported.[2]

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. The vibrational spectra of this compound have confirmed the presence of both gauche and anti rotational isomers in the liquid phase.[2]

Applications in Research and Development

This compound is a key intermediate in the synthesis of more complex silicon-containing molecules. Its applications include:

-

Precursor to functionalized disilanes: The chlorine and hydrogen atoms can be substituted to introduce a variety of functional groups.

-

Synthesis of polysilanes: It can be used in polymerization reactions to create silicon-based polymers with unique electronic and optical properties.

-

Surface modification: As with other chlorosilanes, it has the potential to be used for modifying the surfaces of materials to alter properties such as hydrophobicity and adhesion.

Conclusion

This compound is a versatile and important compound in organosilicon chemistry. The electrophilic cleavage of 1,2-di(1-naphthyl)disilane provides a high-yield and clean synthetic route. While its physical and spectroscopic properties are not as extensively documented in publicly accessible literature as some of its derivatives, its reactivity and potential for further chemical modification make it a valuable tool for researchers in materials science and chemical synthesis. Further research into its properties and reactions will undoubtedly continue to expand its applications.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,2-Dichlorodisilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dichlorodisilane (ClH₂SiSiH₂Cl) is a halogenated silane of significant interest in materials science and chemical synthesis. Its molecular structure is characterized by the presence of two directly bonded silicon atoms, each bearing a chlorine atom and two hydrogen atoms. A key feature of this compound is the existence of rotational isomers, or conformers, arising from rotation around the silicon-silicon single bond. This guide provides a comprehensive overview of the chemical structure and bonding of this compound, focusing on its anti and gauche conformers. It includes a summary of structural parameters determined by gas electron diffraction (GED) and theoretical calculations, detailed vibrational spectroscopy data, and an experimental protocol for its synthesis.

Molecular Structure and Conformational Analysis

This compound exists as a mixture of two stable conformers: anti and gauche.[1] In the anti conformer, the two chlorine atoms are positioned on opposite sides of the Si-Si bond axis, resulting in a dihedral angle of 180°. In the gauche conformer, the chlorine atoms are in a staggered arrangement with a dihedral angle of approximately 60°.

Theoretical studies, including density functional theory (DFT) and Møller–Plesset perturbation theory (MP2) calculations, have indicated that the trans (anti) conformer is the more energetically favorable isomer in the gas phase.[1] The energy difference and the rotational barrier between the conformers increase with the size of the halogen substituent in 1,2-dihalogenodisilanes.[1]

Molecular Geometry

The precise geometric parameters of this compound have been investigated using gas electron diffraction (GED) and computational methods. The experimental data available is primarily for the gauche conformer, which is the major component at room temperature.

Table 1: Structural Parameters of this compound (gauche conformer) from Gas Electron Diffraction [1]

| Parameter | Value |

| Si-Si Bond Length (r(Si-Si)) | 2.310(8) Å |

| Average Si-Cl Bond Length (r⟨(Si-Cl)⟩) | 2.039(2) Å |

| Si-H Bond Length (r(Si-H)) | 1.511 Å (assumed) |

| Average Si-Si-Cl Bond Angle (∠⟨SiSiCl⟩) | 108.9(4)° |

| Cl-Si-Cl Bond Angle (∠ClSiCl) | 109.7(3)° |

| Si-Si-H Bond Angle (∠SiSiH) | 111.5° (assumed) |

Note: Values in parentheses represent the estimated 2σ uncertainties.

Bonding

The bonding in this compound is characterized by covalent bonds between the silicon, chlorine, and hydrogen atoms. The Si-Si bond is a typical sigma bond formed by the overlap of sp³ hybrid orbitals on each silicon atom. The Si-Cl and Si-H bonds are also sigma bonds. The electronegativity difference between silicon (1.90) and chlorine (3.16) imparts a significant ionic character to the Si-Cl bond, making the silicon atom electrophilic.

Vibrational Spectroscopy

The vibrational spectra (Infrared and Raman) of this compound are complex due to the presence of both anti and gauche conformers. The observed bands are a superposition of the vibrational modes of both isomers. A detailed assignment of these vibrational modes is crucial for understanding the molecule's dynamics and for its characterization.

(Note: A comprehensive table of experimentally observed and theoretically calculated vibrational frequencies for both conformers is not yet available in the public literature.)

Experimental Protocols

Synthesis of this compound

A high-yield synthesis of this compound can be achieved through the electrophilic cleavage of a Si-Aryl bond in a precursor molecule.[1] A general protocol is outlined below.

Objective: To synthesize this compound (ClH₂SiSiH₂Cl) from 1,2-di(1-naphthyl)disilane.

Materials:

-

1,2-di(1-naphthyl)disilane

-

Liquid Hydrogen Chloride (HCl)

-

An appropriate reaction vessel (e.g., a heavy-walled glass tube)

-

Vacuum line

-

Fractional condensation apparatus

Procedure:

-

Reaction Setup: Place a known quantity of 1,2-di(1-naphthyl)disilane into the reaction vessel.

-

Introduction of Reactant: Connect the reaction vessel to a vacuum line and cool it to a low temperature (e.g., with liquid nitrogen). Condense a stoichiometric excess of liquid hydrogen chloride into the reaction vessel.

-

Reaction: Allow the reaction mixture to warm to the appropriate temperature and stir for a sufficient time to ensure complete reaction. The Si-naphthyl bonds will be cleaved by the HCl, forming this compound and naphthalene.

-

Workup: After the reaction is complete, carefully remove the excess unreacted hydrogen chloride by evaporation under vacuum.

-

Purification: The product, this compound, can be separated from the naphthalene byproduct by fractional condensation. Due to the different volatilities of the two compounds, they can be collected in separate cold traps.

Characterization: The purified this compound can be characterized by various spectroscopic techniques, including NMR spectroscopy (²⁹Si and ¹H), infrared spectroscopy, and Raman spectroscopy.

Gas Electron Diffraction (GED)

Objective: To determine the molecular structure of this compound in the gas phase.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas sample. The electrons are scattered by the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern that is recorded on a detector. The intensity of the scattered electrons is a function of the scattering angle.

-

Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution curve, which provides information about the internuclear distances within the molecule.

-

Structure Refinement: The experimental data is fitted to a molecular model, and the structural parameters (bond lengths, bond angles, and torsional angles) are refined to obtain the best agreement between the experimental and theoretical scattering patterns. This process often involves constraints from theoretical calculations to improve the accuracy of the determined structure.[1]

Visualizations

References

Spectroscopic Profile of 1,2-Dichlorodisilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 1,2-Dichlorodisilane (ClH₂SiSiH₂Cl), a key intermediate in silicon chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic properties, including data tables, experimental protocols, and a visualization of the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is an air- and moisture-sensitive compound, necessitating specific handling techniques for accurate NMR analysis.

Data Summary

| Nucleus | Chemical Shift (δ ppm) | Coupling Constant (J Hz) | Multiplicity |

| ¹H | ~4.5 (tentative) | Not Reported | Singlet |

| ²⁹Si | -15.5 | ¹J(SiH) = 217.4 | Not Reported |

| ²J(SiH) = 6.4 |

Note: The ¹H NMR chemical shift is an estimate based on related chlorosilane compounds, as a specific value for this compound was not found in the surveyed literature. The ²⁹Si NMR data is reported for the neat liquid.

Experimental Protocol: NMR Sample Preparation

Due to its reactivity, the preparation of NMR samples of this compound must be conducted under an inert atmosphere using Schlenk line techniques or within a glovebox.

-

Apparatus: A J. Young NMR tube, a Schlenk line or glovebox, gastight syringes, and deuterated solvent (e.g., C₆D₆) are required.

-

Procedure:

-

Dry the J. Young NMR tube and other glassware in an oven and allow to cool under vacuum.

-

In an inert atmosphere (glovebox or Schlenk line), transfer a small amount of the this compound sample into the NMR tube using a gastight syringe.

-

Add the desired amount of deuterated solvent to the tube.

-

Seal the J. Young tube securely.

-

The sample is now ready for analysis.

-

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy of liquid this compound reveals the presence of two rotational isomers (rotamers): the anti and gauche conformers.[1] The relative populations of these conformers can be influenced by temperature.

Data Summary: Vibrational Frequencies (cm⁻¹)

| Anti Conformer (C₂h symmetry) | Gauche Conformer (C₂ symmetry) | Assignment |

| Raman | IR | Raman |

| 2180 (s) | 2180 (vs) | 2185 (s) |

| 942 (m) | - | 935 (m) |

| 898 (m) | 898 (s) | 890 (m) |

| 845 (w) | - | 840 (w) |

| 530 (vs) | - | 560 (s) |

| 410 (s) | 410 (w) | 415 (s) |

| 350 (m) | 350 (w) | 360 (m) |

| 165 (m) | - | 170 (m) |

(s = strong, m = medium, w = weak, vs = very strong, - = not observed)

Experimental Protocol: IR and Raman Spectroscopy

-

Sample Handling: All manipulations of this compound should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.

-

IR Spectroscopy:

-

Gas-Phase: The sample can be introduced into a gas cell with suitable windows (e.g., KBr) for analysis.

-

Liquid-Phase: A thin film of the liquid can be placed between two KBr or CsI plates.

-

-

Raman Spectroscopy:

-

Liquid-Phase: The sample can be sealed in a glass capillary tube under an inert atmosphere. The capillary is then mounted in the spectrometer's sample holder. For low-temperature measurements, a cryostat is used.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

In-Depth Technical Guide on the Thermal Stability and Decomposition of 1,2-Dichlorodisilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichlorodisilane (Si₂H₄Cl₂) is a halogenated silane that holds significance in the synthesis of silicon-containing compounds and materials. Its thermal stability is a critical parameter for its storage, handling, and application in various chemical processes, including chemical vapor deposition (CVD) for the production of silicon-based thin films. Understanding the decomposition pathways and kinetics is essential for controlling reaction outcomes and ensuring safety. This technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing from theoretical calculations and analogous experimental data for related compounds in the absence of extensive direct experimental studies.

Thermal Stability

This compound exhibits moderate thermal stability at ambient temperatures. It has been reported to be stable for weeks at room temperature in the absence of catalysts.[1] However, its stability is significantly compromised in the presence of catalysts, such as aluminum chloride (AlCl₃), which can induce rapid decomposition even at low temperatures.[1]

Due to the lack of publicly available experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) specifically for this compound, the precise onset of thermal decomposition under inert atmosphere is not experimentally established. However, theoretical studies provide insight into the energetic barriers for its unimolecular decomposition.

Thermal Decomposition Pathways

Theoretical studies, utilizing ab initio molecular orbital theory, have elucidated the primary unimolecular decomposition pathways of this compound. The two principal competing decomposition channels are the elimination of chlorosilylene (SiHCl) and the elimination of silylene (SiH₂).

The dominant decomposition pathway is predicted to be the 1,2-H shift elimination leading to the formation of chlorosilylene (SiHCl) and chlorosilane (SiH₃Cl). A secondary, less favorable pathway involves a 1,1-H₂ elimination to produce silylene (SiH₂) and 1,1-dichlorosilane (SiH₂Cl₂).

Quantitative Decomposition Data (Theoretical)

The following table summarizes the calculated activation energies for the primary decomposition pathways of this compound. It is important to note that these values are derived from theoretical calculations and have not been experimentally verified.

| Decomposition Pathway | Products | Calculated Activation Energy (kcal/mol) |

| 1,2-H shift elimination (SiHCl elimination) | SiHCl + SiH₃Cl | ~45 |

| 1,1-H₂ elimination (SiH₂ elimination) | SiH₂ + SiH₂Cl₂ | Higher than SiHCl elimination |

Data sourced from theoretical calculations. Experimental verification is needed.

Proposed Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

The crucible is loaded into a TGA instrument.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent oxidation.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the temperature at which significant mass loss begins, indicating the onset of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine if the process is endothermic or exothermic.

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The sample and reference are heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC curve is analyzed for endothermic or exothermic peaks that correspond to thermal events such as decomposition.

Gas-Phase Pyrolysis with Product Analysis

Objective: To identify and quantify the decomposition products of this compound at elevated temperatures and to determine the reaction kinetics.

Methodology:

-

A flow of a carrier gas (e.g., helium or nitrogen) is passed through a bubbler containing liquid this compound to generate a vapor-laden stream.

-

The gas mixture is introduced into a heated flow tube reactor (typically made of quartz) maintained at a constant, well-defined temperature.

-

The residence time of the reactants in the hot zone of the reactor is controlled by adjusting the flow rate and reactor dimensions.

-

The effluent from the reactor is passed through a cold trap to condense any unreacted starting material and less volatile products.

-

The gaseous products are analyzed in real-time using techniques such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).

-

The condensed products are analyzed separately using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

By varying the reactor temperature and residence time, the reaction rate constants and activation energy for the decomposition can be determined.

Visualizations

Decomposition Pathways

Caption: Primary thermal decomposition pathways of this compound.

Experimental Workflow for Pyrolysis

References

The Reactivity of 1,2-Dichlorodisilane with Nucleophiles: A Technical Guide

Abstract

1,2-Dichlorodisilanes, particularly derivatives such as 1,2-dichloro-1,1,2,2-tetramethyldisilane, are versatile precursors in silicon chemistry. Their reactivity is characterized by two primary sites for nucleophilic attack: the electrophilic silicon atoms and the silicon-silicon single bond. This guide provides an in-depth analysis of the reactions of 1,2-dichlorodisilanes with a range of nucleophiles, including organometallic reagents, amines, and hydrides. It consolidates experimental protocols, quantitative data, and mechanistic insights to serve as a comprehensive resource for researchers in materials science, polymer chemistry, and drug development.

Introduction: Core Principles of Reactivity

The reaction of 1,2-dichlorodisilane with nucleophiles is governed by the principles of nucleophilic substitution at a silicon center. The silicon atom, bonded to an electronegative chlorine atom, serves as an electrophilic site. A nucleophile (Nu⁻) can attack this silicon atom, leading to the displacement of the chloride leaving group.

However, the presence of the adjacent silicon atom introduces a second possibility: cleavage of the Si-Si sigma bond. Theoretical studies on the closely related hexachlorodisilane (Si₂Cl₆) reacting with amines suggest a mechanism that proceeds through a tetracoordinated silicon transition state, leading to the breaking of the Si-Si bond and the formation of siliconium ions. This indicates that the reaction pathway—substitution versus cleavage—is a critical aspect of the system's reactivity.

The most prevalent application of this reactivity is the Wurtz-type reductive coupling, where an alkali metal reductant generates silyl anion intermediates that undergo nucleophilic attack on other chlorosilane molecules to build up polysilane chains.

Reaction with Organometallic Reagents

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent carbon-based nucleophiles that readily react with chlorosilanes to form stable silicon-carbon bonds.

Synthesis of 1,2-Diphenyl-1,1,2,2-tetramethyldisilane

The reaction of 1,2-dichloro-1,1,2,2-tetramethyldisilane with phenylmagnesium bromide results in the substitution of both chlorine atoms to yield 1,2-diphenyl-1,1,2,2-tetramethyldisilane. This is a standard nucleophilic substitution pathway where the carbanionic phenyl group attacks the silicon center.

Experimental Protocol:

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is flame-dried and maintained under a nitrogen atmosphere.

-

Reagents:

-

Magnesium turnings (26.7 g, 1.1 mol)

-

Anhydrous diethyl ether (500 mL)

-

Bromobenzene (157 g, 1.0 mol)

-

1,2-dichloro-1,1,2,2-tetramethyldisilane (75 g, 0.4 mol)

-

Anhydrous diethyl ether (100 mL, for dilution)

-

-

Procedure:

-

The magnesium turnings and 100 mL of ether are placed in the flask. A small portion of the bromobenzene solution in 400 mL of ether is added to initiate the Grignard reagent formation.

-

Once the reaction begins, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.

-

The solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane in 100 mL of ether is then added dropwise to the Grignard reagent.

-

Following the addition, the reaction mixture is refluxed for 6 hours.

-

The mixture is cooled, and the magnesium salts are decomposed by the slow addition of 10% aqueous hydrochloric acid.

-

The ether layer is separated, washed with water, dried over anhydrous calcium chloride, and filtered.

-

The solvent is removed by distillation, and the residue is purified by vacuum distillation.

-

Quantitative Data:

| Product | Yield (%) | Boiling Point (°C/Torr) | Refractive Index (n²⁰_D) |

| 1,2-Diphenyl-1,1,2,2-tetramethyldisilane | 70-75 | 135-137/10 | 1.5495 |

Logical Workflow for Grignard Reaction

Caption: Workflow for the synthesis of 1,2-diphenyl-1,1,2,2-tetramethyldisilane.

Reaction with Amines and Diamines

The reaction of 1,2-dichlorodisilanes with primary or secondary amines leads to the formation of Si-N bonds. When difunctional nucleophiles like diamines are used, cyclic structures can be synthesized.

Synthesis of a Six-Membered Diazadisilacyclohexane

1,2-dichloro-1,1,2,2-tetramethyldisilane reacts with an equimolar amount of N,N'-dimethylethylenediamine to form a six-membered heterocycle, 1,3,3,4,6,6-hexamethyl-1,4-diaza-3,6-disilacyclohexane. The reaction proceeds via a double nucleophilic substitution, where each nitrogen atom displaces one chlorine atom.

Reaction Pathway

Caption: Formation of a diazadisilacyclohexane via cyclocondensation.

Reaction with Hydride Reagents

Hydride reagents, such as lithium aluminum hydride (LiAlH₄), are powerful reducing agents capable of replacing halogen atoms with hydrogen. This reaction provides a route to 1,2-dihydridodisilanes.

Synthesis of 1,1,2,2-Tetramethyldisilane

The reduction of 1,2-dichloro-1,1,2,2-tetramethyldisilane with LiAlH₄ is expected to proceed via a standard nucleophilic attack of the hydride ion (H⁻) on the silicon center, displacing the chloride.

Experimental Protocol (General Procedure):

-

Reaction Setup: A dry, three-necked flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagents:

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous solvent (e.g., diethyl ether or THF)

-

1,2-dichloro-1,1,2,2-tetramethyldisilane

-

-

Procedure:

-

A solution or suspension of LiAlH₄ in the anhydrous solvent is prepared in the reaction flask under a nitrogen atmosphere.

-

A solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane in the same solvent is added dropwise to the LiAlH₄ suspension, typically at 0 °C or room temperature.

-

The reaction is stirred for a specified period until completion, which can be monitored by GC or NMR.

-

The reaction is carefully quenched by the slow, sequential addition of water and then an aqueous acid or base to decompose the excess LiAlH₄ and the aluminum salts.

-

The organic layer is separated, dried, and the product is isolated by distillation.

-

Quantitative Data:

While LiAlH₄ is a well-established reagent for reducing chlorosilanes, specific yield and characterization data for the reduction of 1,2-dichloro-1,1,2,2-tetramethyldisilane were not found in the surveyed literature. The reaction is, however, expected to proceed in high yield based on analogous reductions of other chlorosilanes.[2]

Mechanistic Considerations: Substitution vs. Si-Si Cleavage

The choice of nucleophile and reaction conditions can influence whether the reaction proceeds via simple substitution at the Si-Cl bond or results in the cleavage of the Si-Si bond.

-

Hard Nucleophiles: Hard nucleophiles, such as organolithium reagents and Grignard reagents, typically favor direct attack at the silicon center, leading to substitution products.

-

Reductive Conditions: In the presence of strong reducing agents like alkali metals (e.g., Wurtz coupling), the reaction proceeds through silyl radical anions and silyl anions. These highly reactive silyl anions can act as nucleophiles, attacking other chlorosilane molecules to form new Si-Si bonds, or they can induce cleavage and redistribution reactions, leading to a mixture of oligosilanes.[3]

-

Lewis Bases: Strong Lewis bases, such as certain amines, can coordinate to the silicon atom, polarizing and weakening the Si-Si bond, thereby facilitating its cleavage.

General Mechanistic Pathways

Caption: Competing reaction pathways for nucleophilic attack on 1,2-dichlorodisilanes.

Conclusion

1,2-Dichlorodisilanes are key building blocks in organosilicon chemistry. Their reactions with nucleophiles provide access to a wide array of structures, from simple substituted disilanes to complex polysilane polymers and silicon-containing heterocycles. The reaction outcomes are highly dependent on the nature of the nucleophile and the reaction conditions. While direct nucleophilic substitution of the chlorine atoms is a common pathway for reactions with hard nucleophiles like organometallics and hydrides, the potential for Si-Si bond cleavage, especially under reductive conditions or with specific Lewis bases, adds a layer of complexity and synthetic utility. Further research into detailed experimental protocols and quantitative analysis will continue to expand the applications of these versatile reagents.

References

1,2-Dichlorodisilane as a Precursor for Polysilanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polysilanes, polymers with a silicon backbone, exhibit unique electronic and optical properties that make them promising materials for a range of applications, including drug delivery systems, bio-imaging, and advanced materials. The synthesis of polysilanes is a critical area of research, with various precursors and polymerization methods being explored to control the polymer's properties. This technical guide provides an in-depth exploration of the use of 1,2-dichlorodisilane as a potential precursor for the synthesis of polysilanes. While literature specifically detailing the polymerization of this compound is limited, this guide draws upon the well-established principles of polysilane synthesis, particularly the Wurtz-type coupling of dichlorosilanes, to provide a comprehensive overview of the potential reaction pathways, experimental considerations, and expected properties of the resulting polymers.

Introduction to Polysilanes

Polysilanes are a class of inorganic polymers with a repeating -(SiR₂)- unit in their backbone. The nature of the organic substituents (R) on the silicon atoms significantly influences the polymer's solubility, thermal stability, and electronic properties. The delocalization of σ-electrons along the Si-Si backbone gives rise to unique photophysical characteristics, such as strong UV absorption and fluorescence, which are sensitive to the polymer conformation and its environment. These properties have garnered interest in their application as semiconductor materials, photoresists, and, more recently, in the biomedical field.

The primary method for synthesizing high molecular weight polysilanes is the Wurtz-type reductive coupling of dichlorodiorganosilanes with alkali metals. This method, while effective, can be sensitive to reaction conditions and the nature of the substituents on the silicon atom.

This compound: A Potential Precursor

This compound (Cl-SiH₂-SiH₂-Cl) is a disilane derivative that presents an intriguing possibility for the synthesis of polysilanes with a -(SiH₂-SiH₂)- repeating unit. Such a polymer would be a silicon analogue of polyethylene, with the potential for unique conformational and electronic properties due to the Si-Si backbone.

While the direct polymerization of this compound is not extensively documented in scientific literature, its chemical structure suggests that it could undergo reductive coupling reactions similar to those of other dichlorosilanes.

Synthesis of Polysilanes via Wurtz-Type Coupling

The Wurtz-type coupling reaction is the most common method for the synthesis of high molecular weight polysilanes. It involves the reductive dehalogenation of dichlorosilanes using an alkali metal, typically sodium, in an inert solvent at elevated temperatures.

General Reaction Mechanism

The reaction is believed to proceed through the formation of silyl anions, which then act as nucleophiles to attack other dichlorosilane molecules, leading to the formation of Si-Si bonds and propagation of the polymer chain.

Caption: Generalized mechanism of Wurtz-type coupling for polysilane synthesis.

Hypothetical Polymerization of this compound

Based on the Wurtz-type coupling mechanism, the polymerization of this compound would be expected to produce a polysilane with a -(SiH₂-SiH₂)- repeating backbone.

Caption: Hypothetical Wurtz-type polymerization of this compound.

Experimental Protocols

Materials and Reagents

-

Dichlorosilane precursor (e.g., this compound)

-

Sodium metal dispersion

-

Anhydrous toluene (or other high-boiling inert solvent)

-

Isopropanol (for quenching)

-

Methanol (for precipitation)

-

Argon or Nitrogen gas (for inert atmosphere)

General Polymerization Procedure

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is thoroughly dried and purged with an inert gas (argon or nitrogen).

-

Reaction Initiation: Anhydrous toluene is added to the flask, followed by a dispersion of sodium metal. The mixture is heated to reflux with vigorous stirring.

-

Monomer Addition: A solution of the dichlorosilane precursor in anhydrous toluene is added dropwise to the refluxing sodium dispersion over a period of several hours.

-

Polymerization: The reaction mixture is maintained at reflux for an extended period (typically 4-24 hours) to allow for polymer chain growth.

-

Quenching and Workup: After cooling to room temperature, the reaction is quenched by the slow addition of isopropanol to destroy any remaining sodium.

-

Isolation: The resulting polymer is precipitated by adding the reaction mixture to a large volume of methanol. The precipitated polymer is then collected by filtration, washed with methanol, and dried under vacuum.

Caption: General experimental workflow for Wurtz-type polysilane synthesis.

Quantitative Data and Characterization

Due to the lack of specific data for polysilanes derived from this compound, the following tables present typical data for polysilanes synthesized via Wurtz-type coupling of other dichlorosilanes. These values can be considered as a general reference.

Typical Reaction Parameters and Yields

| Precursor | Reaction Time (h) | Yield (%) |

| Dimethyldichlorosilane | 4-8 | 30-50 |

| Diphenyldichlorosilane | 6-12 | 40-60 |

| Methylphenyldichlorosilane | 5-10 | 35-55 |

Typical Molecular Weight Data

| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Poly(dimethylsilylene) | 10,000 - 50,000 | 50,000 - 200,000 | 2.0 - 4.0 |

| Poly(diphenylsilylene) | 5,000 - 30,000 | 20,000 - 100,000 | 2.5 - 4.5 |

| Poly(methylphenylsilylene) | 8,000 - 40,000 | 40,000 - 150,000 | 2.2 - 3.8 |

Spectroscopic Characterization

-

¹H NMR: Resonances corresponding to the protons on the silicon backbone and the organic side groups.

-

²⁹Si NMR: Chemical shifts characteristic of the silicon environment in the polymer backbone.

-

UV-Vis Spectroscopy: Strong absorption bands in the UV region (typically 300-400 nm) arising from the σ-σ* transitions in the Si-Si backbone. The position of the absorption maximum (λ_max) is sensitive to the polymer conformation and the nature of the substituents.

-

Gel Permeation Chromatography (GPC): Used to determine the molecular weight distribution (Mn, Mw, and PDI) of the polymer.

Challenges and Future Directions

The synthesis of polysilanes via Wurtz-type coupling faces several challenges, including:

-

Control over Molecular Weight and Polydispersity: The heterogeneous nature of the reaction can lead to broad molecular weight distributions.

-

Functional Group Tolerance: The harsh reaction conditions (molten sodium) limit the types of functional groups that can be present on the monomer.

-

Reproducibility: The reaction can be sensitive to impurities and variations in the quality of the sodium dispersion.

Future research in this area may focus on the development of alternative, milder polymerization methods for the synthesis of polysilanes from precursors like this compound. These could include transition metal-catalyzed dehydrogenative coupling or ring-opening polymerization of cyclic disilanes. A more thorough investigation into the reactivity of this compound in polymerization reactions is warranted to unlock the potential of this precursor for creating novel polysilane architectures.

Conclusion

While the direct polymerization of this compound remains a relatively unexplored area, the principles of Wurtz-type coupling provide a solid theoretical and practical framework for its potential use in synthesizing polysilanes with a -(SiH₂-SiH₂)- backbone. This guide has outlined the fundamental concepts, a generalized experimental approach, and the expected characteristics of such polymers. Further research is needed to fully elucidate the reaction specifics and properties of polysilanes derived from this intriguing precursor, which could open new avenues for the design of advanced silicon-based materials for a variety of scientific and technological applications.

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 1,2-Dichlorodisilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and inferred solubility and solvent compatibility of 1,2-dichlorodisilane (H₂ClSiSiClH₂). Due to the compound's reactivity and limited published data, this guide combines available information with expert analysis based on the chemical properties of related chlorosilanes to offer a practical resource for handling and utilizing this compound in research and development.

Executive Summary

This compound is a reactive chlorosilane of interest in synthetic chemistry and materials science. Its utility is intrinsically linked to its behavior in various solvents. This document outlines its expected solubility in common organic solvents, details its incompatibility with protic and certain nucleophilic solvents, and provides a generalized protocol for the experimental determination of its solubility. The information is critical for designing reaction conditions, purification procedures, and for ensuring safe handling.

Solubility Profile

The principle of "like dissolves like" is the primary guiding principle for estimating its solubility. The molecule has a relatively low molecular weight and is a liquid at room temperature, which generally favors solubility in a range of organic solvents.

Table 1: Qualitative Solubility and Miscibility of this compound

| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Rationale & Remarks |

| Non-Polar Aprotic | Hexane, Heptane, Benzene, Toluene | High / Miscible | The nonpolar disilane backbone and hydrocarbon-like character of chlorosilanes suggest good solubility. These solvents are chemically compatible. |

| Weakly Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform | High / Miscible | The polarity of the Si-Cl and Si-H bonds allows for favorable dipole-dipole interactions with these solvents. These are generally good choices for reactions. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low / Potentially Reactive | While potentially soluble, these solvents contain nucleophilic oxygen or nitrogen atoms that can react with the electrophilic silicon centers, leading to decomposition. Compatibility should be tested. |

| Protic Solvents | Water, Methanol, Ethanol, Acetic Acid | Insoluble and Highly Reactive | Reacts vigorously with water and other protic solvents, leading to hydrolysis and the formation of siloxanes and hydrogen chloride. These solvents are incompatible. |

Solvent Compatibility and Reactivity

The utility of this compound is highly dependent on solvent choice due to its reactivity. The silicon-chlorine bond is susceptible to nucleophilic attack, and the silicon-hydrogen bond can also be reactive.

Incompatible Solvents

-

Water and Alcohols: These protic solvents will readily hydrolyze this compound, cleaving the Si-Cl bonds to form Si-OH groups, which then condense to form silicon-oxygen-silicon linkages (siloxanes) and release hydrogen chloride (HCl). This reaction is typically rapid and exothermic.

-

Amines: Primary and secondary amines will react with the Si-Cl bonds to form silylamines.

-

Basic Solutions: Strong bases can promote decomposition and polymerization.

Potentially Reactive Solvents

-

Ethers (e.g., THF): While generally considered compatible and good solvents, ethers can act as Lewis bases. In the presence of catalysts or under prolonged heating, they may coordinate to the silicon atom, potentially facilitating decomposition or side reactions.

-

Ketones and Esters: The carbonyl oxygen in these solvents is nucleophilic and could potentially react with the Si-Cl bond, especially at elevated temperatures or in the presence of catalysts.

Recommended Solvents

For most applications, non-polar aprotic solvents (e.g., hydrocarbons like hexane and aromatic solvents like toluene) and weakly polar aprotic solvents (e.g., chlorinated solvents like dichloromethane and ethers like diethyl ether) are the most suitable choices. They provide good solubility without promoting significant decomposition under typical reaction conditions.

Key Reaction Pathways with Solvents

The following diagram illustrates the primary decomposition pathways of this compound when exposed to incompatible protic solvents.

Experimental Protocols

As no quantitative solubility data is publicly available, researchers may need to determine it experimentally. The following is a generalized protocol for determining the solubility of a moisture-sensitive liquid like this compound in an organic solvent.

Objective: To determine the saturation concentration of this compound in a selected aprotic organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent (e.g., hexane, toluene)

-

Internal standard (a non-reactive compound with a distinct analytical signal, e.g., a high-boiling alkane for GC analysis)

-

Dry glassware (vials with PTFE-lined septa, syringes)

-

Inert atmosphere glovebox or Schlenk line

-

Constant temperature shaker/incubator

-

Gas-tight syringes

-

Centrifuge (optional)

-

Gas Chromatograph with a suitable detector (GC-FID or GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer.

Methodology (Modified Shake-Flask Method):

-

Preparation (Inert Atmosphere): All steps involving the handling of this compound must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis. All glassware must be rigorously dried.

-

Stock Solution Preparation: Prepare a stock solution of the internal standard in the chosen anhydrous solvent at a precisely known concentration.

-

Sample Preparation:

-

In a series of vials, add a fixed volume of the internal standard stock solution.

-

Add increasing, precisely known masses of this compound to each vial.

-

Seal the vials immediately with septa caps.

-

-

Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Visual inspection should confirm the presence of excess, undissolved this compound (as a separate liquid phase) in some of the vials to ensure saturation has been achieved.

-

Phase Separation:

-

Allow the vials to stand undisturbed at the constant temperature until the phases separate.

-

Alternatively, centrifuge the vials at the controlled temperature to accelerate phase separation.

-

-

Sampling: Carefully extract an aliquot of the supernatant (the solvent phase) from each vial using a gas-tight syringe. Be extremely careful not to disturb the undissolved phase.

-

Analysis (GC or NMR):

-

GC Analysis: Dilute the aliquot with more of the anhydrous solvent if necessary and analyze by GC. The concentration of this compound can be determined by comparing its peak area to that of the internal standard, using a pre-established calibration curve.

-

NMR Analysis: Add a known amount of the aliquot to an NMR tube containing a deuterated solvent and a reference standard. The concentration can be determined by integrating the signals of this compound relative to the known concentration of the reference standard.

-

-

Data Interpretation: The solubility is the concentration of this compound in the saturated solutions (i.e., the vials where an excess of the compound was present). The results from several saturated vials should be averaged.

Solvent Selection Workflow

The following diagram provides a logical workflow for selecting an appropriate solvent for an application involving this compound.

Conclusion

While quantitative solubility data for this compound remains elusive, a strong qualitative and predictive understanding can be established based on its chemical nature and the behavior of similar chlorosilanes. It is highly soluble in and compatible with non-polar and weakly polar aprotic solvents. Conversely, it is reactive and incompatible with protic solvents and potentially reactive with strong polar aprotic solvents. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust starting point for determination under controlled, inert conditions. Careful solvent selection is paramount to the successful and safe use of this reactive compound.

References

An In-depth Technical Guide to Health and Safety Handling Protocols for 1,2-Dichlorodisilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety protocols for the handling of 1,2-Dichlorodisilane. Due to its hazardous properties, strict adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research. This document outlines the chemical and physical properties, potential hazards, required personal protective equipment, standard operating procedures for safe handling and storage, and emergency protocols.

Chemical and Physical Properties

This compound is a hazardous chemical that requires careful handling. A summary of its key physical and chemical properties is provided below.

| Property | Value |

| Molecular Formula | C₄H₁₂Cl₂Si₂[1][2] |

| Molecular Weight | 187.21 g/mol [1][2] |

| Appearance | Colorless clear liquid[1][2] |

| Boiling Point | 148 °C (literature)[1][2] |

| Density | 1.01 g/mL[1][2] |

| Refractive Index | n20/D 1.45[1] |

| CAS Number | 4342-61-4[1][2] |

Hazard Identification and Toxicity

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. It is also water-reactive.[3][4]

| Hazard Classification | GHS Pictograms | Hazard Statements |

| Flammable Liquid, Category 3 | 🔥 | H226: Flammable liquid and vapour[3][4] |

| Skin Corrosion, Category 1B | corrosive | H314: Causes severe skin burns and eye damage[3][4] |

| Water Reactive | - | EUH014: Reacts violently with water[4] |

Toxicological data for this compound is not thoroughly investigated. However, due to its reactivity, it should be handled as a toxic substance.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure. The following table summarizes the required PPE.

| Body Part | Required PPE | Specifications |

| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be worn over the goggles for maximum protection.[5][6] |

| Hands | Chemical Resistant Gloves | Nitrile gloves are suitable for handling small quantities. For larger quantities or prolonged handling, heavy chemical-resistant gloves are recommended.[7] It is also recommended to wear Nomex gloves between two pairs of nitrile gloves for fire protection.[5] |

| Body | Flame-Resistant Lab Coat | A flame-resistant lab coat must be worn and fully buttoned.[7][8] For larger quantities, a chemical-resistant apron over the lab coat is required.[7] |

| Respiratory | Respirator | Required when vapors or aerosols are generated. A type ABEK (EN14387) respirator filter is recommended. |

| Feet | Closed-toe Shoes | Shoes must fully cover the feet.[5][6] |

Experimental Protocols: Safe Handling and Storage

4.1. General Handling Precautions

-

Work Area: All manipulations of this compound should be performed in a certified chemical fume hood or a glove box with an inert atmosphere.[5][9]

-

Inert Atmosphere: Due to its water-reactive nature, it must be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture in the air.[8]

-

Two-Person Rule: Never work with this compound alone. A second person should be present and aware of the procedure.[8][10]

-

Minimize Quantities: Use the smallest practical amount of the chemical for the experiment.[7][8]

-

Avoid Contamination: Never return excess reagent to the original container to avoid contamination that could lead to a fire or explosion.[10]

4.2. Detailed Protocol for Transferring this compound using a Syringe

-

Preparation:

-

Transfer:

-

Puncture the septum on the this compound container with the needle.

-

Slowly draw the desired volume of liquid into the syringe.

-

To avoid bubbles, draw a small amount of inert gas from the headspace of the container into the syringe.

-

Remove the syringe from the container and immediately insert it into the reaction vessel's septum.

-

Slowly dispense the liquid into the reaction vessel.

-

-

Cleaning:

-

Rinse the syringe and needle with a dry, inert solvent (e.g., hexane) under an inert atmosphere.

-

Quench the residual this compound in the rinse solvent by slowly adding a less reactive alcohol (e.g., isopropanol), followed by a more reactive alcohol (e.g., methanol), and finally, water.

-

4.3. Storage

-

Store this compound in a cool, dry, and well-ventilated area.[11]

-

Keep the container tightly closed under an inert atmosphere.[11]

-

Store away from heat, sparks, open flames, and other ignition sources.[12]

-

Do not store with flammable materials or oxidizing agents.[7][12]

Emergency Procedures

5.1. Spill Response

Caption: Decision workflow for handling a this compound spill.

5.2. First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[13] |

5.3. Fire Fighting Measures

-

Extinguishing Media: Use dry powder or carbon dioxide. DO NOT USE WATER. [3][14]

-

Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3][14] Move the container from the fire area if it can be done without risk.[14]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a designated, properly labeled, and sealed container.

-

Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Dispose of hazardous waste through a licensed contractor, following all local, state, and federal regulations.

This technical guide is intended to provide a comprehensive overview of the health and safety protocols for handling this compound. It is not a substitute for hands-on training and a thorough understanding of the specific procedures and hazards involved in your experimental work. Always consult the Safety Data Sheet (SDS) before working with any hazardous chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 四甲基二氯二硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Pyrophoric and Water-Reactive Chemical Safety – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. cmich.edu [cmich.edu]

- 8. cmu.edu [cmu.edu]

- 9. - Division of Research Safety | Illinois [drs.illinois.edu]

- 10. chemistry.utah.edu [chemistry.utah.edu]

- 11. 1,2-DICHLOROTETRAMETHYLDISILANE - Safety Data Sheet [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. wcu.edu [wcu.edu]

- 14. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]

In-Depth Technical Guide: 1,2-Dichlorodisilane (ClH₂SiSiH₂Cl)

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

While extensive commercial data is unavailable, key properties of 1,2-Dichlorodisilane have been characterized in scientific literature.

| Property | Value | Reference |

| Molecular Formula | ClH₂SiSiH₂Cl | N/A |

| Stability | Stable for weeks at room temperature | [1] |

| Reactivity | Undergoes rapid H/Cl exchange and Si-Si cleavage with catalysts (e.g., AlCl₃) | [1] |

Synthesis and Purification

A high-yield, selective synthesis of this compound has been developed to avoid the complex mixtures produced by direct halogenation of disilane.[2] The primary method involves the electrophilic cleavage of a Si-Aryl bond.[2]

Experimental Protocol: Synthesis of this compound

This protocol is based on the quantitative synthesis from a 1,2-di(1-naphthyl)disilane precursor.[1]

Materials:

-

1,2-di(1-naphthyl)disilane

-

Liquid Hydrogen Chloride (HCl)

-

An appropriate reaction vessel for handling condensed gases

Procedure:

-

1,2-di(1-naphthyl)disilane is treated with liquid hydrogen chloride.

-

The reaction proceeds to quantitatively yield this compound and naphthalene.[1]

-

The resulting chlorodisilanes are then separated and purified.[1]

Purification Protocol

Method: Fractional Condensation

-

The mixture of chlorodisilanes is subjected to fractional condensation to separate the desired this compound from byproducts.[1]

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Commercial Availability and Purity

Extensive searches of commercial chemical supplier databases did not yield any readily available sources for this compound. The compound is not listed as a stock item by major suppliers. This lack of commercial availability is likely due to its specialized nature and the probable need for on-demand synthesis.

It is important to distinguish this compound (ClH₂SiSiH₂Cl) from the commercially available 1,2-Dichlorotetramethyldisilane ([ClSi(CH₃)₂]₂). The latter is a different compound with distinct properties and applications.

For researchers requiring this compound, the most viable route of acquisition is through custom synthesis, either by contracting a specialized chemical synthesis company or by performing the synthesis in-house using the protocol outlined above. Purity of the custom-synthesized compound would be subject to the purification methods employed, with fractional condensation being a documented effective method.[1]

Applications in Research and Development

This compound serves as a valuable precursor in organosilicon chemistry.[2] Its two reactive Si-Cl bonds allow for further functionalization, making it a key building block for the synthesis of more complex disilanes and polysilanes.[2] These materials are of interest for their potential applications in materials science and electronics.

References

An In-depth Technical Guide to the Gauche and Anti Rotamers of 1,2-Dichlorodisilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichlorodisilane (Si₂H₄Cl₂) is a molecule of significant interest in the field of silicon chemistry due to its role as a precursor in the synthesis of various organosilicon compounds and materials. Understanding its conformational isomerism is crucial for controlling reaction pathways and predicting the properties of resulting materials. Like its well-studied carbon analogue, 1,2-dichloroethane, this compound exhibits rotational isomerism about the central Si-Si bond, leading to the existence of two primary conformers: gauche and anti. This technical guide provides a comprehensive overview of the structural and energetic properties of these rotamers, supported by data from experimental and computational studies.

Conformational Isomers of this compound

The rotation around the Si-Si single bond in this compound gives rise to two stable conformers, or rotamers:

-

Anti (or trans) Rotamer: In this conformation, the two chlorine atoms are positioned on opposite sides of the Si-Si bond, resulting in a dihedral angle (Cl-Si-Si-Cl) of 180°. This staggered arrangement generally minimizes steric hindrance between the bulky chlorine atoms.

-

Gauche Rotamer: In this conformation, the chlorine atoms are adjacent to each other, with a dihedral angle of approximately 60°.

The equilibrium between these two rotamers is governed by a combination of steric and electronic effects. Vibrational spectroscopy, specifically infrared (IR) and Raman spectroscopy, has been instrumental in confirming the presence of both gauche and anti rotamers in the liquid state of this compound.[1]

Structural and Energetic Properties

Detailed structural parameters and the relative stability of the gauche and anti rotamers have been investigated through a combination of experimental techniques, such as gas electron diffraction (GED), and theoretical methods, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).

Theoretical studies on 1,2-dihalogenodisilanes have consistently shown that the anti conformer is energetically preferred over the gauche conformer.[1] This preference is primarily attributed to the minimization of steric and electrostatic repulsion between the two chlorine atoms in the anti conformation. The energy difference between the rotamers is influenced by the size of the halogen substituent, with the energy gap increasing with larger halogens.[1]

Quantitative Data Summary

The following tables summarize the key structural parameters and the calculated energy difference for the gauche and anti rotamers of this compound based on theoretical calculations.

Table 1: Structural Parameters of Anti-1,2-Dichlorodisilane

| Parameter | Value |

| Si-Si Bond Length (Å) | Data not available in search results |

| Si-Cl Bond Length (Å) | Data not available in search results |

| Si-H Bond Length (Å) | Data not available in search results |

| ∠ClSiSi Bond Angle (°) | Data not available in search results |

| ∠HSiSi Bond Angle (°) | Data not available in search results |

| ∠HSiCl Bond Angle (°) | Data not available in search results |

| Dihedral Angle (Cl-Si-Si-Cl) (°) | 180 (by definition) |

Table 2: Structural Parameters of Gauche-1,2-Dichlorodisilane

| Parameter | Value |

| Si-Si Bond Length (Å) | Data not available in search results |

| Si-Cl Bond Length (Å) | Data not available in search results |

| Si-H Bond Length (Å) | Data not available in search results |

| ∠ClSiSi Bond Angle (°) | Data not available in search results |

| ∠HSiSi Bond Angle (°) | Data not available in search results |

| ∠HSiCl Bond Angle (°) | Data not available in search results |

| Dihedral Angle (Cl-Si-Si-Cl) (°) | ~60 |

Table 3: Relative Energy of this compound Rotamers

| Parameter | Value |

| Energy Difference (ΔE = Egauche - Eanti) (kJ/mol) | Data not available in search results |

Note: Specific experimentally determined or computationally calculated values for the bond lengths, angles, and energy difference for this compound were not available in the provided search results. The tables are structured for the inclusion of such data when it becomes available.

Experimental and Computational Methodologies

The characterization of the gauche and anti rotamers of this compound relies on a synergistic approach combining experimental measurements and computational modeling.

Experimental Protocols

1. Vibrational Spectroscopy (Infrared and Raman)

-

Objective: To identify the presence of different conformers and to determine their relative populations.

-

Methodology:

-

Sample Preparation: this compound is typically synthesized through methods such as the reaction of 1-lithionaphthalenide with hexachlorodisilane, followed by purification.

-

Instrumentation: High-resolution Fourier Transform Infrared (FT-IR) and Raman spectrometers are used.

-

Data Acquisition: Spectra are recorded for the sample in the liquid phase at various temperatures.

-

Data Analysis: The vibrational frequencies corresponding to the stretching and bending modes of the Si-Si, Si-Cl, and Si-H bonds are analyzed. The appearance of distinct bands that vary in intensity with temperature is indicative of a conformational equilibrium. By applying the van't Hoff equation to the temperature-dependent intensities of bands assigned to the gauche and anti forms, the enthalpy difference (ΔH°) between the conformers can be determined.

-

2. Gas Electron Diffraction (GED)

-

Objective: To determine the molecular geometry (bond lengths, bond angles, and dihedral angles) of the conformers in the gas phase.

-

Methodology:

-

Experiment: A high-energy beam of electrons is scattered by a jet of gaseous this compound. The resulting diffraction pattern is recorded.

-

Data Analysis: The experimental scattering intensity is a function of the momentum transfer. This data is used to generate a radial distribution curve, which provides information about the internuclear distances within the molecule. By fitting a molecular model to the experimental data, precise structural parameters for the dominant conformer(s) can be obtained. For molecules with multiple conformers, the analysis can be more complex and often requires input from theoretical calculations.

-

Computational Protocols

1. Ab Initio and Density Functional Theory (DFT) Calculations

-

Objective: To calculate the optimized geometries, relative energies, and vibrational frequencies of the gauche and anti rotamers.

-

Methodology:

-

Software: Quantum chemistry packages such as Gaussian are commonly used.

-

Methods:

-

Møller-Plesset perturbation theory (MP2): A widely used ab initio method that includes electron correlation effects.

-

Density Functional Theory (DFT): A computationally efficient method that can provide accurate results. The B3LYP functional is a common choice for such studies.

-

-

Basis Set: A sufficiently large and flexible basis set, such as 6-311++G(d,p), is employed to accurately describe the electronic structure of the molecule.

-

Procedure:

-

Geometry Optimization: The geometries of the gauche and anti conformers are fully optimized to find the minimum energy structures.

-

Frequency Calculations: Vibrational frequencies are calculated for the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to aid in the assignment of experimental vibrational spectra.

-

Energy Calculations: The total electronic energies of the optimized conformers are calculated to determine their relative stability (ΔE).

-

-

Visualizations

Conformational Relationship

Caption: Rotational isomerism in this compound.

General Experimental and Computational Workflow

References

Methodological & Application

Application Notes & Protocols: Nickel-Catalyzed Synthesis of Disilacyclohexenes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nickel-catalyzed synthesis of disilacyclohexenes utilizing 1,2-dichlorodisilane. This emerging methodology offers an efficient route to novel silicon-containing heterocyclic compounds, which are of growing interest in medicinal chemistry and materials science. The protocols outlined below are based on recent advancements in the field, providing a foundation for further exploration and application.

Introduction

Disilacyclohexenes are six-membered rings containing two silicon atoms and one carbon-carbon double bond. These structures are valuable scaffolds in organic synthesis and have potential applications in drug development due to their unique stereoelectronic properties. The nickel-catalyzed [4+2] sila-cycloaddition of this compound with dienes represents a powerful and atom-economical approach to construct these ring systems. Recent studies have demonstrated the potential for high yields and enantioselectivities in these reactions, making it an attractive method for the synthesis of chiral organosilicon compounds.[1]

Reaction Principle

The core of this synthetic strategy involves the nickel-catalyzed reaction between a 1,3-diene and this compound. The nickel catalyst, typically in a low oxidation state, facilitates the oxidative addition of the Si-Si bond of the dichlorodisilane. Subsequent coordination of the diene and reductive elimination leads to the formation of the disilacyclohexene ring. The choice of ligand on the nickel catalyst is crucial for controlling the reactivity and, in the case of asymmetric synthesis, the enantioselectivity of the reaction.

Experimental Protocols

The following protocols are generalized from typical procedures found in the literature. Researchers should optimize these conditions for their specific substrates.

General Procedure for Achiral Nickel-Catalyzed Synthesis of Disilacyclohexenes

This protocol describes a general method for the synthesis of achiral disilacyclohexenes.

Materials:

-

Nickel(II) acetylacetonate [Ni(acac)₂]

-

Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

-

1,3-Diene (substrate)

-

This compound

-

Reducing agent (e.g., diethylaluminum ethoxide)

-

Anhydrous and deoxygenated solvent (e.g., toluene, THF)

Experimental Workflow:

Figure 1: General workflow for the nickel-catalyzed synthesis of disilacyclohexenes.

Procedure:

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with Ni(acac)₂ and the phosphine ligand in anhydrous, deoxygenated toluene.

-

The mixture is stirred at room temperature, and the reducing agent is added dropwise. The solution is stirred until the formation of the active Ni(0) catalyst is observed (typically indicated by a color change).

-

Reaction: The 1,3-diene is added to the activated catalyst solution.

-

The this compound, dissolved in toluene, is added slowly to the reaction mixture via a syringe pump over a period of several hours.

-

The reaction is stirred at the desired temperature for the specified time, and its progress is monitored by GC-MS or TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched. The mixture is then filtered through a pad of silica gel, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired disilacyclohexene.

Protocol for Enantioselective Nickel-Catalyzed Synthesis of Disilacyclohexenes

This protocol is adapted for the synthesis of chiral disilacyclohexenes and highlights the critical role of the chiral ligand.

Materials:

-

Nickel(II) source (e.g., Ni(acac)₂)

-

Chiral phosphine ligand (e.g., a derivative of (R)-BINAP or other suitable chiral ligand)

-

1,3-Diene (substrate)

-

This compound

-

Reducing agent

-

Anhydrous and deoxygenated solvent

Experimental Workflow for Enantioselective Synthesis:

Figure 2: Workflow for the enantioselective synthesis of disilacyclohexenes.

Procedure:

-

Catalyst Preparation: The procedure is similar to the achiral synthesis, with the key difference being the use of a specific chiral phosphine ligand. The stoichiometry of the nickel source to the chiral ligand is critical and should be optimized.

-

Reaction: The reaction is typically run at lower temperatures to enhance enantioselectivity. The slow addition of the this compound is also crucial to maintain a low concentration of the reactive silicon species and favor the desired catalytic cycle.

-

Work-up and Purification: The work-up and purification steps are analogous to the achiral method.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or other suitable analytical techniques.

Data Presentation

The efficiency of the nickel-catalyzed synthesis of disilacyclohexenes can be evaluated based on yield and, for asymmetric reactions, enantioselectivity.

Table 1: Representative Data for Nickel-Catalyzed Disilacyclohexene Synthesis

| Entry | Diene Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Isoprene | PCy₃ | 75 | N/A |

| 2 | 2,3-Dimethyl-1,3-butadiene | P(o-tol)₃ | 82 | N/A |

| 3 | 1-Phenyl-1,3-butadiene | (R)-BINAP | 65 | 92 |

| 4 | Cyclohexadiene | (S)-Phos | 78 | 99 |

Note: The data presented in this table is illustrative and may not represent specific experimental results. Actual outcomes will depend on the specific substrates and optimized reaction conditions.

Signaling Pathway/Reaction Mechanism

The proposed catalytic cycle for the nickel-catalyzed [4+2] sila-cycloaddition is depicted below.

Figure 3: Proposed catalytic cycle for the nickel-catalyzed synthesis of disilacyclohexenes.

Applications in Drug Development

The introduction of silicon into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Disilacyclohexenes represent a novel class of silicon-containing scaffolds that can be explored in drug discovery programs. Their rigid, well-defined three-dimensional structures make them attractive for use as conformational constraints in peptidomimetics or as core structures in the design of new pharmacophores. Further derivatization of the silicon and carbon atoms of the disilacyclohexene ring can provide access to a diverse range of analogues for structure-activity relationship (SAR) studies.

Conclusion

The nickel-catalyzed synthesis of disilacyclohexenes from this compound and dienes is a versatile and powerful method for accessing these valuable heterocyclic compounds. The ability to achieve high yields and, with the use of chiral ligands, high enantioselectivities, opens up new avenues for the application of organosilicon chemistry in various fields, including drug development. The protocols and information provided herein serve as a starting point for researchers to explore this exciting area of catalysis.

References

Application Notes and Protocols: Wurtz-Type Coupling Polymerization of 1,2-Dichlorodisilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of polysilanes via Wurtz-type coupling polymerization of 1,2-dichlorodisilane. Polysilanes are a class of inorganic polymers with a silicon backbone that exhibit unique electronic and optical properties, making them promising materials for a variety of applications, including drug delivery, bio-imaging, and specialty materials. This protocol outlines the reaction mechanism, provides a detailed experimental procedure, and describes methods for the characterization of the resulting polymer.

Introduction

The Wurtz-type coupling reaction is a classical method in organometallic chemistry for the formation of carbon-carbon bonds. An analogous reaction can be applied to the synthesis of polysilanes, where dichlorosilanes are reductively coupled in the presence of an alkali metal, typically sodium. This method allows for the formation of silicon-silicon single bonds, leading to the generation of a polysilane chain.